REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH:5]([N:7]1[CH2:15][CH2:14][CH:10]([C:11](O)=[O:12])[CH2:9][CH2:8]1)=[O:6].C(OC(=O)C)(=O)C>>[CH:5]([N:7]1[CH2:15][CH2:14][CH:10]([C:11]([Cl:3])=[O:12])[CH2:9][CH2:8]1)=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(=O)N1CCC(C(=O)O)CC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
3
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 20° for three hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
The resulting solid was collected
|
Type
|
WASH
|
Details
|
washed with 50 ml of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried under vacuum over phosphorous pentoxide
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N1CCC(C(=O)Cl)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.5 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |